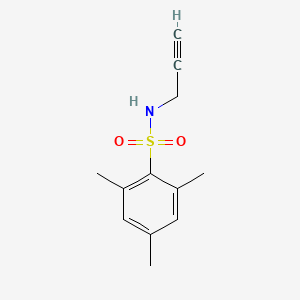

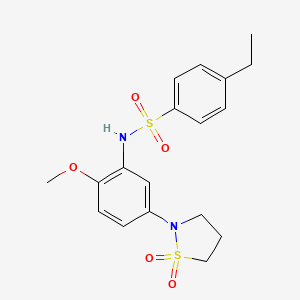

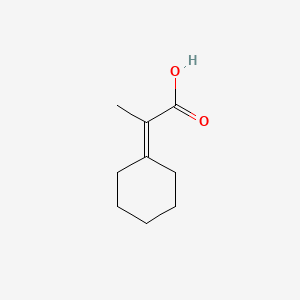

![molecular formula C14H13N3 B2529955 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline CAS No. 1706441-66-8](/img/structure/B2529955.png)

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized for its broad range of applications in medicinal chemistry. This scaffold is present in various marketed preparations and is known for its anticancer, antimicrobial, and other therapeutic activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the reaction of imidazo[1,2-a]pyridine with arylacetonitriles via nucleophilic substitution, which can lead to the formation of compounds with deep violet coloration . Another method includes heating aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400 to yield 3-substituted imidazo[1,5-a]pyridines . Additionally, oxidative intramolecular C–H amination using copper(II) triflate and other reagents has been developed to synthesize polycyclic imidazo[1,2-a]pyridine analogs . Palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles is also a viable pathway to synthesize imidazo[4,5-b]pyridines .

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives have been established through various characterization techniques, including single-crystal X-ray diffraction studies. These studies have confirmed the presence of the imidazo[1,2-a]pyridine core and various substituents that influence the properties of the compounds .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo a range of chemical reactions. For instance, acylation of the hydroxyl group can lead to heterocyclization, producing highly fluorescent compounds . Photochemical transformations can also occur, leading to the synthesis of imidazo[1,5-a]pyridine-5,8-dione derivatives . Furthermore, the Willgerodt-Kindler reaction has been investigated for the synthesis of compounds with potential antituberculotic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds exhibit strong UV absorption and fluorescence, which can be tuned by structural modifications . The thermal stability and magnetic properties of these compounds can vary significantly, as demonstrated by the different thermal stabilities and magnetic behaviors of imidazo[1,2-a]pyridin-2-ylacetic acid derivatives . The synthesis conditions, such as the use of propane phosphoric acid anhydride, can also affect the properties of the final products .

Applications De Recherche Scientifique

Synthesis and Reactivity

5-(Imidazo[1,2-a]pyridin-2-yl)-2-methylaniline and its derivatives have seen a range of applications in the realm of organic synthesis and chemical reactivity. Lifshits et al. (2015) described a novel preparation method for a 2-aminopyridine derivative, highlighting the synthetic versatility of the imidazo[1,2-a]pyridine framework. Kutrov, Kovalenko, and Volovenko (2008) explored the reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine, which were subjected to various chemical transformations, demonstrating the compound's potential as a functional group in chemical synthesis. Additionally, Zeng et al. (2021) reported a novel synthetic approach for a broad range of imidazo[1,5-α]pyridines, expanding the scope of this compound's applications in chemical science and medicinal chemistry (Lifshits, Ostapchuk, & Brel, 2015), (Kutrov, Kovalenko, & Volovenko, 2008), (Zeng et al., 2021).

Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold, including this compound, has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. Deep et al. (2016) highlighted its potential in fields such as anticancer, antimicrobial, and antidiabetic activities, among others. The structural modifications of this scaffold have led to the discovery of novel therapeutic agents, underlining the significance of this compound in the development of new medications (Deep et al., 2016).

Fluorescence and Photophysical Properties

This compound derivatives have also found applications in the development of fluorescent compounds. Rahimizadeh et al. (2010) discussed the synthesis and fluorescence properties of derivatives of this compound, highlighting their potential in the field of optoelectronics and sensors. Renno et al. (2022) synthesized imidazo[1,5-a]pyridine-based fluorophores and investigated their interaction with liposomes, indicating their suitability as cell membrane probes and their potential applications in monitoring cellular health (Rahimizadeh, Pordel, Bakavoli, & Eshghi, 2010), (Renno et al., 2022).

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of applications and are considered efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The future directions in this field could involve the development of new drugs and the exploration of their wide range of chemical and biological properties .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with various targets, including enzymes like ikk-ɛ and tbk1 . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

For instance, it might inhibit or enhance the activity of its target enzymes, thereby influencing the biochemical pathways they are involved in .

Biochemical Pathways

Given the potential targets of similar compounds, it can be inferred that this compound might influence pathways related to the function of nf-kappab, which plays a crucial role in immune and inflammatory responses .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound might lead to changes in the activity of its target enzymes, thereby influencing the cellular processes they are involved in .

Propriétés

IUPAC Name |

5-imidazo[1,2-a]pyridin-2-yl-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-5-6-11(8-12(10)15)13-9-17-7-3-2-4-14(17)16-13/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAYRINPFDQCMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

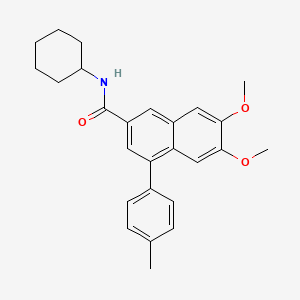

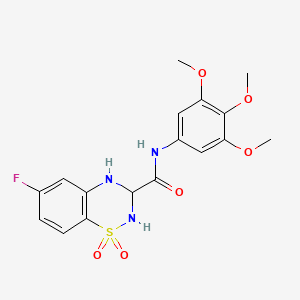

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

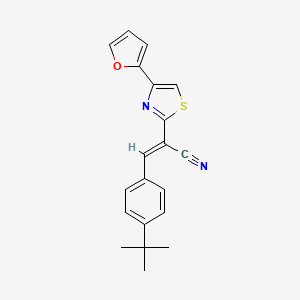

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)

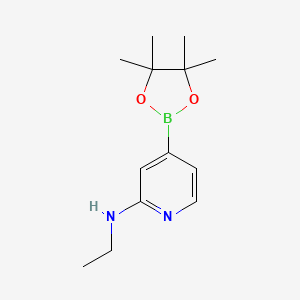

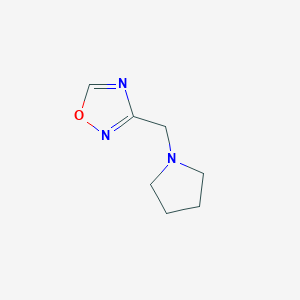

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

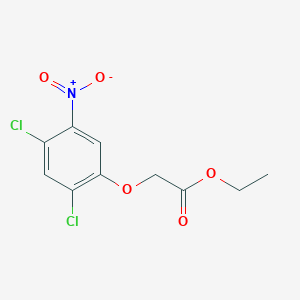

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)